4-((2-(3,5-dimethylisoxazol-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Description
4-((2-(3,5-dimethylisoxazol-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H26N4O3 and its molecular weight is 322.409. The purity is usually 95%.
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Mechanism of Action
Mode of Action
A related compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2h)-one, has been studied as a potential inhibitor of brd4 . It’s important to note that while these compounds share a similar isoxazole group, their modes of action may differ significantly due to differences in their overall structure .
Biochemical Pathways
The related compound mentioned above was found to modulate the expression of c-myc and γ-h2ax, induce dna damage, inhibit cell migration and colony formation, and arrest the cell cycle at the g1 phase in mcf-7 cells . These effects suggest that the compound may interact with multiple biochemical pathways involved in cell proliferation and DNA repair .
Result of Action
The related compound was found to have significant anti-proliferative activity against both tnbc cell lines and mcf-7 cells
Properties
IUPAC Name |
4-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-11-14(12(2)23-18-11)9-15(21)17-10-13-5-7-20(8-6-13)16(22)19(3)4/h13H,5-10H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBQFDAWAXOVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.